Computed Lipophilicity (XLogP3-AA) Comparison Against a Pyrrolidine Analog and the Deacylated Parent Scaffold
The compound's computed lipophilicity is markedly lower than that of its close structural analogs, a key determinant of its absorption and distribution profile. Relative to the smaller pyrrolidine analog, 3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione, the target compound's XLogP3-AA is reduced by 0.4 units. The difference is even more pronounced when compared to the more polar, deacylated parent scaffold, 3-(piperidin-4-yl)-1,3-oxazolidine-2,4-dione, where the target is 0.8 units more lipophilic [1].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | 3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione (XLogP3-AA = 1.6); 3-(piperidin-4-yl)-1,3-oxazolidine-2,4-dione (XLogP3-AA = 0.4) |
| Quantified Difference | Δ XLogP3-AA = -0.4 (vs. pyrrolidine analog); Δ XLogP3-AA = +0.8 (vs. deacylated parent) |
| Conditions | All values computed by XLogP3 3.0 algorithm in PubChem (2025 release). |
Why This Matters
A 0.4–0.8 unit shift in computed LogP can significantly impact aqueous solubility and passive membrane permeability, guiding selection for specific assay conditions (e.g., cellular vs. biochemical assays) and influencing oral bioavailability predictions.
- [1] PubChem Compound Summary for CID 92081527, 3-(1-Pivaloylpiperidin-4-yl)oxazolidine-2,4-dione. National Center for Biotechnology Information (2025). View Source
